Methods of Synthesis
The synthesis of trans-Hydroxy Glimepiride can be accomplished through several approaches, primarily involving the modification of existing Glimepiride structures. A notable method involves the reduction of the carbonyl group in the Glimepiride molecule to form the hydroxyl group at the desired position.
The synthesis has been documented in various studies, including those focusing on the total synthesis of both cis and trans isomers of Hydroxy Glimepiride, highlighting their biological evaluation in diabetic models .
Molecular Structure
The molecular formula for trans-Hydroxy Glimepiride is , with a molar mass of approximately 511.65 g/mol. The structure features:
This configuration is critical for its interaction with biological targets, particularly in enhancing its efficacy as an antidiabetic agent.
Chemical Reactions Involving trans-Hydroxy Glimepiride
trans-Hydroxy Glimepiride undergoes various chemical reactions that are significant in its metabolic pathway:
These reactions are crucial for understanding the pharmacokinetics and dynamics of trans-Hydroxy Glimepiride in clinical settings.
Mechanism of Action
trans-Hydroxy Glimepiride exerts its antidiabetic effects primarily through:
These mechanisms underscore its role as an effective therapeutic agent for managing hyperglycemia in type 2 diabetes patients .
Physical and Chemical Properties
Key physical properties of trans-Hydroxy Glimepiride include:
These properties are essential for formulating effective drug delivery systems .
Scientific Applications
trans-Hydroxy Glimepiride has several applications in pharmacology and medicinal chemistry:
Research continues to explore its potential beyond diabetes treatment, including its role in metabolic disorders .
Molecular Architecture: trans-Hydroxy Glimepiride (CAS 600177-94-4) is defined by the systematic IUPAC name 4-ethyl-N-[2-[4-[[4-(hydroxymethyl)cyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-3-methyl-5-oxo-2H-pyrrole-1-carboxamide and molecular formula C₂₄H₃₄N₄O₆S (MW 506.6 g/mol) [9]. Its core structure retains the sulfonylurea pharmacophore of glimepiride but incorporates a hydroxymethyl group (-CH₂OH) at the trans-4 position of the cyclohexyl ring. This modification significantly alters its polarity and hydrogen-bonding capacity compared to the parent drug [8] [9].
Stereochemical Features:
Table 1: Key Structural Parameters of trans-Hydroxy Glimepiride
Parameter | Value/Range | Analytical Method |
---|---|---|
Cyclohexyl C-OH Bond | 1.426 Å | X-ray Diffraction |
O-H···O=C Hydrogen Bond | 2.65 Å | Computational Modeling |
¹H NMR (DMSO-d₆) | δ 1.08 (t, 3H), 3.52 (t, 2H) | 500 MHz NMR |
¹³C NMR (DMSO-d₆) | δ 173.5 (C=O), 73.8 (C-OH) | 125 MHz NMR |
Retrosynthetic Approach: Synthesis leverages glimepiride’s core structure, targeting late-stage hydroxylation of the 4-methylcyclohexyl moiety. The disconnection strategy involves:
Step Optimization:
Table 2: Synthesis Parameters for Key Intermediates
Intermediate | Reaction Conditions | Yield (%) | Purity (HPLC, %) |
---|---|---|---|
trans-4-(Hydroxymethyl)cyclohexylamine | Ni Catalysis, 80°C, 50 psi H₂ | 68 | 95.2 |
3-Ethyl-4-methyl-2-oxopyrrole-1-carbonyl chloride | SOCl₂, reflux, 3h | 92 | 99.1 |
Sulfonylurea Coupled Product | CH₂Cl₂, 0°C → 25°C, 12h | 76 | 98.5 |
Cyclohexyl Functionalization:
Enzymatic Approaches:
Table 3: Catalytic Reactions for trans-Hydroxymethyl Cyclohexane Synthesis
Method | Catalyst/Reagent | Temperature | trans:cis Ratio | Yield (%) |
---|---|---|---|---|
Hydrogenation | Raney Ni, H₂ (50 psi) | 80°C | 20:1 | 85 |
TBHP/SeO₂ Oxidation | SeO₂, TBHP | 90°C | >99:1 | 72 |
CYP2C9 Biocatalysis | Recombinant CYP2C9 | 37°C | >99:1 | 41 (enzyme yield) |
Synthetic Efficiency:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: